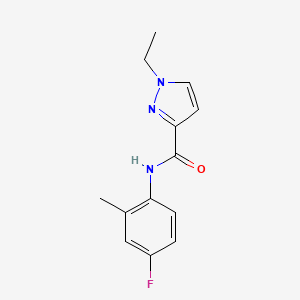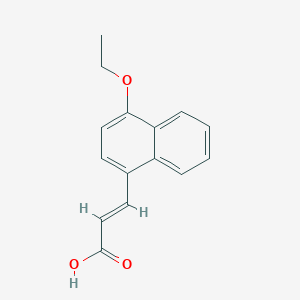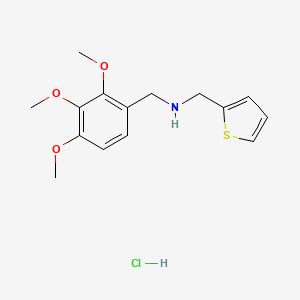
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide, also known as EFMC, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that has shown promising results in various studies, particularly in the field of medicinal chemistry. EFMC has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that it exerts its biological activities by inhibiting the activity of various enzymes and receptors. This compound has been found to inhibit cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, this compound has been found to activate caspases, which are enzymes that play a crucial role in apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are responsible for inflammation and pain. This compound has also been found to induce apoptosis in cancer cells by activating caspases. Additionally, this compound has been found to exhibit antimicrobial activity by inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of biological activities. Additionally, this compound has been found to be relatively safe and well-tolerated in animal studies. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.
Orientations Futures
There are several future directions for research on 1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. One area of research could be to study its potential use as an anti-inflammatory and analgesic agent in humans. Additionally, further research could be conducted to study its potential use as an antitumor agent in humans. Another area of research could be to study its mechanism of action in more detail to better understand how it exerts its biological activities. Finally, research could be conducted to develop more effective and efficient synthesis methods for this compound.
Méthodes De Synthèse
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 4-fluoro-2-methylphenylhydrazine, which is then reacted with ethyl acetoacetate to form 1-ethyl-3-(4-fluoro-2-methylphenyl)-1H-pyrazole-5-carboxylic acid. This acid is then converted into its corresponding acid chloride and reacted with ammonia to form this compound.
Applications De Recherche Scientifique
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has shown potential in various fields of scientific research. It has been extensively studied for its anti-inflammatory and analgesic properties. This compound has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are responsible for inflammation and pain. It has also been found to exhibit antitumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent.
Propriétés
IUPAC Name |
1-ethyl-N-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-3-17-7-6-12(16-17)13(18)15-11-5-4-10(14)8-9(11)2/h4-8H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWUEILVKWCHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5431907.png)

![N-benzyl-2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]aniline hydrochloride](/img/structure/B5431923.png)

![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate](/img/structure/B5431942.png)

![methyl 2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5431960.png)
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5431976.png)
![4-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5431980.png)

![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431992.png)